6-Morphanthridinone

説明

Contextualization within the Morphanthridinone Class of Compounds

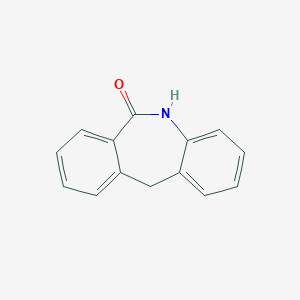

6-Morphanthridinone, chemically known as 5,11-dihydro-6H-dibenz[b,e]azepin-6-one, is a key member of the morphanthridinone class of compounds. ontosight.ainih.gov This class is characterized by a tricyclic dibenzazepine (B1670418) core structure, which consists of two benzene (B151609) rings fused to an azepine ring. ontosight.ai The defining feature of morphanthridinones is the presence of a carbonyl (keto) group at the 6-position of this core. ontosight.ai The fundamental structure of this compound is C14H11NO. nih.gov

The morphanthridinone skeleton is a significant scaffold in medicinal chemistry, and variations in substituents on this core give rise to a diverse range of analogs with differing properties. For example, the introduction of a piperidino group at the 11-position and a propyl group at the 5-position results in 6(5H)-Morphanthridinone, 11-piperidino-5-propyl-, a compound also of research interest. ontosight.ai The systematic study of this compound and its derivatives is crucial for understanding the structure-activity relationships within the broader morphanthridinone class.

Overview of Historical and Contemporary Research Significance of Morphanthridinones

Historically, research into tricyclic compounds, including the dibenzazepines to which morphanthridinones belong, has been a fertile ground for the discovery of new therapeutic agents. archive.org The exploration of morphanthridinones and their analogs has been driven by their potential pharmacological activities. dss.go.thscribd.com Early investigations into the synthesis and chemical properties of these compounds laid the groundwork for future studies. For instance, the synthesis of various morphanthridinone derivatives and their evaluation for anticonvulsant activity has been a notable area of research. scribd.com

In contemporary research, the focus remains on synthesizing novel morphanthridinone analogs and evaluating their potential biological effects. ontosight.ai The core structure is seen as a versatile starting point for chemical modifications aimed at developing new compounds with specific biological targets. ontosight.ai The continued interest in this class of compounds underscores their enduring significance in the field of medicinal chemistry.

Rationale for Advanced Investigation of this compound and its Analogs

The advanced investigation of this compound and its analogs is propelled by the quest for new and improved therapeutic agents. ontosight.ai The tricyclic framework of this compound presents a unique three-dimensional structure that can interact with various biological macromolecules. Researchers are interested in how modifications to this core structure influence its biological activity. archive.org

The synthesis and study of analogs, such as those with different substituents at various positions on the dibenzazepine ring system, are critical for elucidating structure-activity relationships. scribd.com This knowledge is instrumental in the rational design of new compounds with enhanced potency, selectivity, and other desirable properties. The potential for these compounds to interact with biological receptors and enzymes makes them attractive candidates for further research and development. ontosight.ai

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | 5,11-dihydro-6H-dibenz[b,e]azepin-6-one, 5,6-dihydro-6-oxomorphanthridine | C14H11NO |

| 6(5H)-Morphanthridinone, 11-piperidino-5-propyl- | Not available | C22H26N2O |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 209.24 g/mol nih.gov |

| Melting Point | 247-249 °C dss.go.th |

| Infrared Spectrum (C=O stretch) | 1660 cm-1 dss.go.th |

Structure

3D Structure

特性

IUPAC Name |

5,11-dihydrobenzo[c][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-14/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMZFZYJLLEMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301615 | |

| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-06-9 | |

| Record name | 6-Morphanthridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6(5H)-Morphanthridinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-MORPHANTHRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30N6P0OJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Morphanthridinone and Its Derivatives

Retrosynthetic Analysis of the 6-Morphanthridinone Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the this compound core. The primary disconnections are typically made at the bonds formed during the key cyclization steps. The most common retrosynthetic strategies involve cleaving the seven-membered ring, which contains a biaryl linkage and an amide bond.

Two logical disconnections for the this compound scaffold are:

C-N Bond Disconnection: The most straightforward disconnection is at the amide bond (C6-N5). This leads to a precursor like 2-(aminomethyl)biphenyl-2'-carboxylic acid or its derivatives. The subsequent intramolecular amide condensation would form the desired seven-membered lactam ring.

Biaryl C-C or C-N Bond Disconnection: A more fundamental disconnection breaks the biaryl bond or the bond connecting the nitrogen to one of the aryl rings. This approach starts from two separate benzene-ring precursors. For example, an intramolecular Ullmann condensation or Buchwald-Hartwig amination can be envisioned from a precursor such as a 2-amino-2'-substituted biphenyl (B1667301) derivative. wikipedia.orgwikipedia.org A computer-aided synthesis planning (CASP) approach might combine various disconnection strategies to propose novel routes. rsc.org

These disconnections lead to key starting materials, which are typically substituted anilines and benzoic acid derivatives, forming the basis for the synthetic routes discussed below.

**2.2. Classical and Modern Synthetic Routes to the Core Structure

The construction of the tricyclic this compound backbone can be achieved through various classical and modern synthetic methods, ranging from multi-step sequences involving fundamental organic reactions to more advanced transition-metal-catalyzed cyclizations. udel.edulibretexts.org

Multi-step syntheses are common for building complex molecular frameworks like the morphanthridinone backbone. udel.edunih.gov These sequences often culminate in an intramolecular cyclization reaction to form the central seven-membered ring.

Key reactions in these sequences include:

Ullmann Condensation: This classical copper-catalyzed coupling reaction is a powerful tool for forming C-N and C-O bonds. organic-chemistry.orgresearchgate.net In the context of this compound synthesis, an intramolecular Ullmann-type reaction can be employed to form the lactam ring. wikipedia.org For instance, a 2-halobenzamide bearing a 2'-halophenyl group can undergo cyclization to yield the morphanthridinone core. Traditional Ullmann reactions often require harsh conditions, such as high temperatures in polar aprotic solvents. wikipedia.orgrsc.org However, modern variations utilize ligands and improved copper sources (e.g., CuI or Cu₂O) to facilitate the reaction under milder conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation due to its high efficiency, functional group tolerance, and relatively mild conditions. wikipedia.orgnumberanalytics.com An intramolecular Buchwald-Hartwig amination is a highly effective method for the final ring-closing step to form the this compound lactam. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. numberanalytics.com The choice of ligand is critical and has evolved over time, from simple phosphines to sterically hindered biarylphosphine ligands that enable the coupling of a wider range of substrates. wikipedia.orgsigmaaldrich.com

A representative multi-step synthesis might involve the initial coupling of a 2-halobenzoic acid derivative with a 2-haloaniline, followed by the intramolecular cyclization using one of the aforementioned methods.

Instead of building the rings step-by-step, it is sometimes advantageous to start with simpler heterocyclic precursors and elaborate them into the morphanthridinone system. sigmaaldrich.comdiva-portal.orgresearchgate.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or related heterocycle. wikipedia.orgnih.gov While not a direct route, a modified Pictet-Spengler type condensation could be envisioned to construct a portion of the morphanthridinone skeleton, which would then be further transformed. mdpi.comnumberanalytics.com The reaction proceeds through an electrophilic iminium ion intermediate that is attacked by the nucleophilic aryl ring. wikipedia.org

Aza-Wittig Reaction: The intramolecular aza-Wittig reaction is a powerful method for synthesizing N-heterocycles. wikipedia.orgehu.es This reaction involves the interaction of an iminophosphorane (aza-ylide) with an intramolecular carbonyl group (like an ester or aldehyde) to form a C=N bond, leading to cyclization. researchgate.netbeilstein-journals.orgrsc.org A suitably substituted phosphazene could be designed to cyclize and form the seven-membered lactam ring of the morphanthridinone core, releasing triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgbeilstein-journals.org This method is known for its mild conditions and high yields in the synthesis of various heterocyclic systems. ehu.es

| Reaction Type | Description | Key Reagents/Conditions | Reference(s) |

| Ullmann Condensation | Copper-catalyzed intramolecular C-N bond formation to create the lactam ring. | Cu powder, CuI, or Cu₂O; high temperatures; polar aprotic solvents (e.g., DMF, NMP). | wikipedia.org, organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed intramolecular C-N cross-coupling. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XantPhos), base (e.g., Cs₂CO₃). | wikipedia.org, preprints.org |

| Pictet-Spengler Reaction | Acid-catalyzed condensation and ring closure of a β-arylethylamine with a carbonyl. | β-arylethylamine, aldehyde/ketone, acid catalyst (e.g., HCl, TFA). | wikipedia.org, nih.gov |

| Aza-Wittig Reaction | Intramolecular reaction of an iminophosphorane with a carbonyl group to form a cyclic imine/lactam. | Phosphazene precursor, intramolecular carbonyl group; often thermal conditions. | wikipedia.org, ehu.es |

Multi-step Reaction Sequences for Morphanthridinone Backbone Formation

Advanced Derivatization Strategies for this compound Analogs

Once the core this compound scaffold is synthesized, it can be functionalized at various positions to create a library of analogs. The most common sites for derivatization are the lactam nitrogen (N-5) and the methylene (B1212753) bridge (C-11). ontosight.ai

N-5 Position: The nitrogen atom of the lactam is a nucleophilic site that can be readily functionalized. Standard N-alkylation or N-arylation reactions are commonly used. These reactions typically involve deprotonating the N-H bond with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, aryl halide, or other electrophilic species.

C-11 Position: Functionalization at the C-11 position introduces substituents onto the seven-membered ring. One approach is to introduce a ketone at this position during the synthesis (i.e., synthesizing an 11-keto-6-morphanthridinone). This ketone can then serve as a handle for a wide range of transformations. Alternatively, direct functionalization of the C-11 methylene group can be achieved, for example, through radical halogenation followed by nucleophilic substitution.

The synthesis of analogs such as 11-piperidino-5-propyl-6(5H)-morphanthridinone demonstrates successful substitution at both the N-5 and C-11 positions. ontosight.ai

A variety of chemical reactions can be employed to introduce diverse side chains, particularly at the C-11 position, often starting from an 11-keto precursor.

Nucleophilic Substitution: If a leaving group (e.g., a halide) is installed at the C-11 position, a wide array of nucleophiles (amines, alcohols, thiols, carbanions) can be used to introduce diverse side chains via an Sₙ2 or Sₙ1 mechanism.

Reductive Amination: This is a highly effective one-pot method for converting a ketone (at C-11) into a primary, secondary, or tertiary amine. wikipedia.org The reaction involves the condensation of the ketone with ammonia (B1221849) or a primary/secondary amine to form an intermediate imine or enamine, which is then reduced in situ. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. wikipedia.orgharvard.edu This method is widely used in medicinal chemistry for the synthesis of amine derivatives. nih.gov

| Position | Reaction | Description | Typical Reagents | Reference(s) |

| N-5 | N-Alkylation/Arylation | Introduction of alkyl or aryl groups on the lactam nitrogen. | Base (NaH, K₂CO₃), Alkyl/Aryl Halide. | ontosight.ai |

| C-11 | Nucleophilic Substitution | Replacement of a leaving group with a nucleophile. | C-11 precursor with leaving group (e.g., -Br, -OTs), various nucleophiles. | ontosight.ai |

| C-11 | Reductive Amination | Conversion of a C-11 ketone to an amine. | 11-Keto precursor, Amine (NH₃, RNH₂, R₂NH), Reducing Agent (NaBH₃CN, NaBH(OAc)₃). | nih.gov, wikipedia.org |

Scaffold Modifications and Analog Design

The modification of the this compound scaffold is crucial for developing new therapeutic agents. Researchers employ various strategies to create analogs with altered steric and electronic properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles. These modifications can be broadly categorized by the part of the scaffold being altered.

One common approach involves the introduction of substituents on the aromatic rings or the nitrogen atom. For instance, based on the structure of known liver X receptor (LXR) ligands, a series of 5,11-dihydro-5-methyl-11-methylene-6H-dibenz[b,e]azepin-6-one derivatives were designed and synthesized. acs.org The initial lead compound was structurally modified by introducing different substituents or heteroatoms to enhance binding affinity and modulate activity. This led to the development of compounds with potent and selective transrepressional activity. acs.org Docking simulations with the LXRα ligand-binding domain guided the rational design of these analogs. acs.org

Another strategy for analog design is the functionalization at the 11-position of the dibenzo[b,e]azepin-6-one core. A one-pot method has been developed for preparing polysubstituted dibenzo[b,e]azepin-6(11H)-ones using a sequential Ugi four-component reaction (Ugi-4CR) followed by a sulfur ylide-mediated rearrangement. tcsedsystem.edu This method allows for the generation of a diverse library of analogs with various substituents at this position in good yields. tcsedsystem.edu

Furthermore, palladium-catalyzed reactions have proven to be a powerful tool for scaffold modification. A convenient synthesis of dibenzo[b,e]azepin-6-ones has been achieved through a regioselective intramolecular Heck reaction. x-mol.netthieme-connect.de This protocol was successfully applied to the synthesis of N-methyldarenzepine and a novel analog of darenzepine, demonstrating its utility in creating drug-like molecules. x-mol.net

The following table summarizes some of the key scaffold modifications and the synthetic strategies employed:

Table 1: Scaffold Modifications of Dibenzoazepinone Derivatives| Base Scaffold | Modification Strategy | Key Reagents/Reactions | Resulting Analogs | Reference |

|---|---|---|---|---|

| 5,11-dihydro-6H-dibenz[b,e]azepin-6-one | Introduction of substituents and heteroatoms | Docking-guided design, multi-step synthesis | Transrepression-selective LXR ligands | acs.org |

| Dibenzo[b,e]azepin-6(11H)-one | Polysubstitution | Ugi-4CR, sulfur ylide rearrangement, DBU | Polysubstituted dibenzo[b,e]azepin-6(11H)-ones | tcsedsystem.edu |

| Dibenzo[b,e]azepin-6-one | Intramolecular cyclization | Palladium-catalyzed intramolecular Heck reaction | N-methyldarenzepine and analogs | x-mol.netthieme-connect.de |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthetic methods is critical when the desired biological activity is associated with a specific enantiomer. For analogs of this compound, chirality can arise from substitution at the 7-position or from axial chirality due to restricted rotation around the Ar-Ar or Ar-N bonds. mdpi.com

A significant advancement in the stereoselective synthesis of a closely related scaffold, (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, has been reported. researchgate.net This compound is a vital intermediate for γ-secretase inhibitors. The key step in this synthesis is a crystallization-induced dynamic resolution (CIDR). This process uses Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde (B181256) as a racemization catalyst. This method affords the desired (S)-enantiomer in high yield (81%) and excellent enantiomeric excess (98.5%). researchgate.net The ability to racemize the undesired enantiomer in situ and have it crystallize as the desired diastereomeric salt makes this a highly efficient process. researchgate.net

The stereochemical properties of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones have also been investigated. mdpi.com These compounds exhibit axial chirality due to hindered rotation around both the biaryl (Ar-Ar) and the N-aryl (Ar-N) bonds. Due to the presence of a 4-methyl substituent, the conformational changes in these molecules were sufficiently restricted to allow for the separation of stable enantiomers using chiral High-Performance Liquid Chromatography (HPLC) at room temperature. mdpi.com The rotational energy barriers were determined to be high enough to ensure the stereochemical stability of the separated enantiomers. mdpi.com

These examples highlight two primary strategies for obtaining chiral analogs: asymmetric synthesis/resolution and chromatographic separation of stable atropisomers.

Chemical Reactivity and Reaction Mechanisms of 6 Morphanthridinone

Mechanistic Investigations of 6-Morphanthridinone Transformations

Mechanistic studies, particularly those employing computational methods like Density Functional Theory (DFT), have provided insight into the formation and transformation of the dibenzoazepinone core. The synthesis of related dibenzoazepinone structures has been investigated through the reaction of aza-oxyallyl cations. Computational studies support a stepwise reaction pathway for the formation of related pyrroloindoline structures from indoles and azaoxyallyl cations. acs.org This process begins with an initial carbon-carbon bond formation, which is then followed by ring closure to yield the final product. acs.org

These computational models indicate that solvents, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can play a crucial role by stabilizing the transition state and key intermediates through hydrogen bonding. This stabilization is proposed to interact with the oxygen of the aza-oxyallyl cation intermediate, thereby increasing the reaction rate. acs.orgresearchgate.net While these studies focus on the synthesis of related heterocyclic systems, the principles can inform the understanding of reactions that form or modify the this compound scaffold.

Electrophilic and Nucleophilic Reactivity Profiles

The this compound molecule possesses both electrophilic and nucleophilic characteristics, allowing it to react with a variety of reagents. youtube.comsaskoer.ca

Electrophilic Reactivity The primary electrophilic site is the carbonyl carbon of the lactam group. youtube.com This carbon is bonded to two more electronegative atoms (oxygen and nitrogen), creating a partial positive charge and making it susceptible to attack by nucleophiles. saskoer.capressbooks.pub Reactions typical for amides and ketones, such as reduction, can occur at this position. For instance, in the derivative 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one (B2370732), the ketone (amide carbonyl) group can be reduced to an alcohol using powerful reducing agents. smolecule.com

Nucleophilic Reactivity The molecule also contains several nucleophilic sites:

Nitrogen Atom: The lone pair of electrons on the amide nitrogen can participate in reactions, although its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group.

Oxygen Atom: The carbonyl oxygen has lone pairs of electrons and can act as a nucleophile, particularly in acidic conditions where it can be protonated. youtube.com

Aromatic Rings: The π-electron systems of the two benzene (B151609) rings are electron-rich and can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the ring.

The reactivity of derivatives provides further insight. For example, 11-chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one demonstrates the ability of the dibenzoazepine core to undergo nucleophilic substitution at the C-11 position, where the chlorine atom acts as a leaving group. smolecule.com

Pericyclic Reactions and Rearrangements Involving the this compound Core

Pericyclic reactions are a class of concerted chemical reactions involving a cyclic transition state, such as cycloadditions and electrocyclic reactions. udel.edumsu.edulibretexts.org While these are major reaction classes in organic chemistry, specific examples of pericyclic reactions involving the this compound core itself are not widely documented in available literature.

Catalytic Reactions Applied to this compound Synthesis and Derivatization

Catalysis is crucial for the efficient synthesis and functionalization of the this compound core and related dibenzoazepine structures. Both acid and metal catalysts are employed to facilitate key bond-forming steps.

One major strategy is the intramolecular Friedel-Crafts reaction, which forms the seven-membered ring. This cyclization of nitrogen-containing carboxylic acids or alkanols can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) or protic acids like polyphosphoric acid (PPA). researchgate.netarkat-usa.org

Palladium-catalyzed cross-coupling reactions are also instrumental in constructing the tricyclic system. researchgate.netresearchgate.net Methods such as intramolecular Buchwald-Hartwig amination or Mizoroki-Heck reactions on appropriately substituted precursors can efficiently form the dibenzo[b,f]azepine core. beilstein-journals.orgresearchgate.net Furthermore, palladium catalysis is used for intramolecular cross-coupling between two aromatic rings in N,N-dibenzylamine derivatives to access the dibenz[c,e]azepine scaffold, which is structurally related to this compound. mdpi.com

The table below summarizes various catalytic systems used for the synthesis of dibenzoazepinone and related structures.

| Precursor Type | Catalyst/Reagent | Reaction Type | Product Type | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Arylaminophenylacetic acid | PPA | Friedel-Crafts | 5H-dibenz[b,f]azepine derivative | 79 | researchgate.net |

| o-Arylaminophenylacetic acid | AlCl₃ | Friedel-Crafts | 5H-dibenz[b,f]azepine derivative | 90 | researchgate.net |

| Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate | AlCl₃/CH₃NO₂ | Friedel-Crafts | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine | Good | arkat-usa.org |

| Aryl bromides, o-bromoanilines, norbornene | Palladium | Domino Heck/Buchwald-Hartwig | Dihydrodibenzo[b,f]azepine | Up to 97 | researchgate.net |

| 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one | Supported Pd | Intramolecular Cross-Coupling | Tetrahydrodibenzo[c,e]pyrrolo[1,2-a]azepine | Not specified | mdpi.com |

Radical Chemistry of this compound Species

Radical reactions proceed through intermediates with unpaired electrons and are typically initiated by heat or light. libretexts.orgmasterorganicchemistry.com The structure of this compound contains C-H bonds at the C-11 position, which are benzylic. These bonds are relatively weak and thus susceptible to homolytic cleavage to form a carbon-centered radical. This radical would be stabilized by resonance with the adjacent benzene ring.

Radical reactions are often initiated photochemically. msu.eduwikipedia.org The absorption of light can promote a molecule to an excited state, which can then undergo homolytic bond cleavage to generate radical species. libretexts.org While the general principles of radical chemistry are well-established, and photochemical transformations of nitrogen-containing heterocycles have been studied, specific reports detailing the radical chemistry of this compound are not prevalent in the surveyed literature. libretexts.orgrsc.orgnih.gov Any potential radical reactions would likely exploit the lability of the benzylic protons at C-11 or proceed via photochemical activation. libretexts.org

Advanced Spectroscopic Characterization Techniques for 6 Morphanthridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of 6-Morphanthridinone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural verification of this compound. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule. researchgate.netlibretexts.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons at position 11, and the amine (-NH-) proton at position 5. The eight aromatic protons typically appear in the downfield region (approximately δ 7.0–8.0 ppm) as complex multiplets due to spin-spin coupling. libretexts.org The methylene protons at C-11 would likely appear as a singlet, while the N-H proton would also produce a singlet that can be confirmed by D₂O exchange.

In the ¹³C NMR spectrum, distinct signals are expected for each of the 14 carbon atoms. The carbonyl carbon (C-6) is characteristically found far downfield (δ > 160 ppm). The aromatic carbons resonate in the δ 120–145 ppm range, while the methylene carbon (C-11) would appear in the aliphatic region. For closely related N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, diastereotopic protons at the methylene bridge show significant differentiation, with one proton shifted downfield (e.g., ~5.9 ppm) due to the anisotropic effect of the nearby carbonyl group. mdpi.com

Table 1: Representative ¹H NMR Data for a Dibenzo[b,e]azepine Skeleton Note: This table is a representation based on data from related structures. researchgate.net Actual values for this compound may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.1 - 7.5 | Multiplet (m) |

| H-6 | ~4.0 - 5.0 | Singlet (s) or Doublet (d) |

| N-H | Variable (e.g., ~8.0) | Broad Singlet (br s) |

| H-11 | ~3.7 | Singlet (s) |

Table 2: Representative ¹³C NMR Data for a Dibenzo[b,e]azepine Skeleton Note: This table is a representation based on data from related structures. tandfonline.com Actual values for this compound may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-6) | ~170 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 120 - 130 |

| CH₂ (C-11) | ~35 - 45 |

For unambiguous assignment of all proton and carbon signals in complex molecules like this compound, advanced two-dimensional (2D) NMR techniques are employed. nih.gov These methods correlate signals from different nuclei, revealing their connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This would be crucial for assigning the specific positions of the individual protons within the two aromatic rings by tracing the spin-spin coupling networks. nih.goveuropeanpharmaceuticalreview.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. nih.goveuropeanpharmaceuticalreview.com

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying polymorphism, conformation, and intermolecular interactions in the crystalline state. mdpi.com For tricyclic lactams like this compound, ssNMR can distinguish between different crystalline forms (polymorphs) which may have different physical properties. dntb.gov.ua It can also provide insights into the molecular packing and hydrogen-bonding arrangements within the crystal lattice. mdpi.com

Isotopic labeling involves the selective replacement of an atom with its isotope, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). researchgate.net This technique can be used in conjunction with NMR to trace reaction pathways or simplify complex spectra. ibs.fr For instance, synthesizing this compound using a ¹³C-labeled precursor would allow the fate of the labeled carbon to be tracked in subsequent reactions or metabolic studies. Similarly, deuterium (B1214612) labeling at specific positions can "erase" their corresponding signals from the ¹H NMR spectrum, which can help to simplify complex regions and aid in the assignment of the remaining signals. shimadzu.com While specific applications to this compound are not widely documented, the methodology is a powerful tool for detailed mechanistic and structural investigations. researchgate.netibs.fr

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). chromatographyonline.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₁₄H₁₁NO), the calculated monoisotopic mass is 209.08406 Da. An HRMS measurement yielding a value extremely close to this confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. europeanpharmaceuticalreview.comdntb.gov.ua This technique is a cornerstone for confirming the identity of newly synthesized compounds. frontiersin.org

Table 3: HRMS Data for a Related Dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one Note: This table shows representative HRMS data for a related tricyclic compound to illustrate the accuracy of the technique. chromatographyonline.com

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 250.1229 | 250.1226 | C₁₇H₁₆NO |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the precursor ion), subjecting it to fragmentation, and then analyzing the m/z of the resulting fragment ions (product ions). nih.gov This process, often using collision-induced dissociation (CID), provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. lew.ro

The fragmentation pattern of this compound would provide valuable structural confirmation. A plausible fragmentation pathway would involve initial cleavage of the seven-membered azepine ring. For related dibenzo[b,f]azepine derivatives, fragmentation often leads to the formation of a stable dibenzo[b,f]azepinyl fragment. Analysis of these characteristic fragments by MS/MS allows for the confirmation of the core tricyclic structure and the positions of substituents.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the subtle interactions between them. uni-siegen.denanografi.com These methods are founded on the principle that molecules absorb or scatter infrared radiation at specific frequencies corresponding to their unique vibrational modes. uni-siegen.denanografi.com

Fourier-transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of molecular structures by identifying their constituent functional groups. uci.edujocpr.com The FT-IR spectrum of a compound provides a unique "fingerprint" based on the absorption of infrared radiation, which induces vibrations in the molecular bonds. uci.edujocpr.com

For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these bands, often performed by comparing the spectrum of the sample with those of known standards, allows for a detailed characterization of the molecule's vibrational properties. researchgate.net The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹, where most fundamental molecular vibrations occur. jocpr.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Amide |

| ~1680 | C=O Stretch | Amide (Lactam) |

| ~1600, ~1480 | C=C Stretch | Aromatic Rings |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the compound.

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. anton-paar.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it invaluable for analyzing the skeletal structures of molecules. nih.gov

In the context of this compound, Raman spectroscopy can be used to further probe its molecular structure. The technique is adept at differentiating between different crystal forms (polymorphs) of a compound, as the lattice vibrations are sensitive to the crystal packing. lbt-scientific.com The Raman spectrum of this compound would be expected to show characteristic signals corresponding to the vibrations of its aromatic rings and other functional groups. lbt-scientific.comspectroscopyonline.com The analysis of the number, position, and intensity of the Raman bands, guided by group theory for crystalline samples, provides a detailed picture of the molecule's vibrational landscape. lbt-scientific.com

Fourier-transform Infrared Spectroscopy (FT-IR)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are employed to investigate the electronic transitions within a molecule, offering insights into its electronic structure and photophysical behavior. horiba.comlibretexts.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edusci-hub.se The resulting spectrum provides information about the electronic transitions within the molecule. msu.eduuni-muenchen.de

The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within its aromatic system. The position of the maximum absorbance (λmax) is a key characteristic. msu.edu The typical UV region scanned is from 200 to 400 nm, and the visible portion is from 400 to 800 nm. msu.edu

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~250-300 | π → π* | Aromatic Rings |

Note: The exact λmax values and molar absorptivity can be influenced by the solvent used for the measurement. sci-hub.se

Time-resolved absorption spectroscopy is a powerful technique used to study the dynamics of excited states on extremely short timescales, from femtoseconds to milliseconds. ucl.ac.ukbowdoin.edu This "pump-probe" technique involves exciting the sample with a short laser pulse (the pump) and then monitoring the changes in its absorption spectrum with a second, delayed pulse (the probe). mdpi.comnih.gov

For this compound, this technique could be used to investigate the lifetimes of its excited singlet and triplet states, as well as any photochemical reactions that may occur from these states. ucl.ac.ukresearchgate.net By tracking the appearance and decay of transient absorption signals, researchers can elucidate the pathways of energy dissipation and the kinetics of any intermediate species formed upon photoexcitation. ucl.ac.ukbowdoin.edu

UV-Vis-NIR Absorption Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ebi.ac.uklibretexts.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. ebi.ac.uksciencemuseum.org.uk

The solid-state structure of this compound has been determined using this technique. nih.gov The crystal structure reveals the conformation of the seven-membered ring and the planarity of the amide group. It also provides information on how the molecules pack together in the crystal lattice, including details about any hydrogen bonding or other intermolecular forces that stabilize the structure. researchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

Note: The specific values for the unit cell parameters (a, b, c, β) and volume would be found in the detailed crystallographic information file (CIF) for this compound. nih.gov The parameter 'Z' represents the number of molecules in the unit cell.

Computational and Theoretical Chemistry Studies of 6 Morphanthridinone

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules like 6-morphanthridinone. researchgate.netmun.ca

MD simulations can be used to explore the potential energy surface of a molecule, identifying stable conformations and the transitions between them. mun.canih.gov This is particularly important for flexible molecules that can adopt multiple shapes, as the conformation can significantly influence the molecule's properties and biological activity. mun.ca Techniques like replica-exchange molecular dynamics (REMD) can be employed to enhance the sampling of conformational space and overcome energy barriers. mun.ca

The applications of MD simulations in the study of this compound could include:

Conformational Searching: Identifying the most stable, low-energy conformations of the molecule. mun.ca

Flexibility Analysis: Understanding how different parts of the molecule move and fluctuate.

Solvent Effects: Simulating the behavior of the molecule in different solvent environments to see how this affects its conformation and dynamics. mun.ca

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra and confirming molecular structures. nih.govnih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These calculations can help in the assignment of experimental NMR signals to specific atoms in the molecule. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This can provide information about the electronic transitions within the molecule and help to understand its color and photophysical properties. nptel.ac.in

A hypothetical table of predicted spectroscopic data for this compound is presented below.

| Spectrum | Predicted Peaks |

| ¹³C NMR | List of chemical shifts (ppm) |

| ¹H NMR | List of chemical shifts (ppm) |

| UV-Vis | λmax (nm) with corresponding electronic transitions |

| IR | List of vibrational frequencies (cm⁻¹) with assignments |

Note: The values in this table are illustrative and would need to be calculated using specific computational methods.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. smu.edusumitomo-chem.co.jp By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates that connect reactants and products. smu.edusumitomo-chem.co.jp

Transition State Theory: Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex at the transition state. wikipedia.org Computational methods can be used to locate the transition state structure and calculate its energy, which is crucial for determining the activation energy of the reaction. wikipedia.org

Reaction Path Following: Once a transition state is located, the intrinsic reaction coordinate (IRC) can be calculated to trace the reaction path from the transition state down to the reactants and products. smu.edu This confirms that the transition state connects the desired species and provides a detailed picture of the geometric changes that occur during the reaction. smu.edu

For this compound, computational studies could be used to investigate:

The mechanisms of its synthesis or degradation.

The energetic barriers for different potential reaction pathways.

The structure and properties of the transition states involved in these reactions. nih.gov

The Unified Reaction Valley Approach (URVA) is a method that analyzes the curvature of the reaction path to provide a detailed description of the chemical processes occurring during a reaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects. nih.gov For derivatives of this compound, QSAR studies are instrumental in designing potent PARP inhibitors. umanitoba.ca

The initial step in creating a QSAR model is to characterize the chemical structure of each compound using numerical values known as molecular descriptors. dergipark.org.tr These descriptors quantify various aspects of the molecule, which are broadly categorized into lipophilic, electronic, and steric properties. researchgate.net

Electronic Descriptors: These parameters quantify the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions or chemical reactions. hufocw.org Examples include Hammett electronic parameters (σ), which describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. researchgate.net Quantum chemical calculations can also provide descriptors like dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.trhufocw.org

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which govern how it fits into a receptor's binding site. umanitoba.ca Taft steric parameters (Es) and molar refractivity (MR) are common examples. researchgate.net More advanced 3D-QSAR methods use entire molecular fields to describe steric properties. umanitoba.ca

The table below summarizes key classes of molecular descriptors used in QSAR studies.

| Descriptor Class | Examples | Information Encoded | Relevance in Drug Design |

| Lipophilic | log P, Hydrophobic constants (π) | Hydrophobicity, solubility, and membrane permeability. | Governs absorption, distribution, and ability to reach the target site. |

| Electronic | Hammett constants (σ), Dipole Moment, Partial Charges | Electron distribution, polarity, and reactivity. | Crucial for drug-receptor binding interactions like hydrogen bonds and electrostatic interactions. |

| Steric | Molar Refractivity (MR), Taft Steric Parameters (Es), Molecular Volume | Size, shape, and bulk of the molecule or substituents. | Determines the complementarity (fit) of the drug within the biological target's binding site. |

| Topological | Connectivity Indices, Kappa Shape Indices | Atom connectivity and molecular branching. | Provides a simplified 2D representation of molecular shape and size. |

This table provides a generalized overview of molecular descriptor classes.

Once molecular descriptors are calculated for a series of this compound derivatives with known biological activities (e.g., PARP-1 inhibition IC₅₀ values), statistical methods are used to build a predictive model. dergipark.org.tr This process involves dividing the compounds into a training set, used to generate the QSAR equation, and a test set, used to validate the model's predictive power. researchgate.net

For PARP inhibitors based on the phenanthridinone scaffold, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. science.govscience.gov These methods align the molecules in a 3D grid and calculate steric and electrostatic fields around them. researchgate.net The resulting models produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. researchgate.net For instance, a CoMFA map might indicate that adding a bulky, electropositive group at a specific position on the this compound ring would enhance binding to the PARP enzyme. These models serve as a guide for the rational design of new, more potent and selective inhibitors. umanitoba.ca

Derivation of Molecular Descriptors (e.g., lipophilicity, electronic effects, steric effects)

Advanced Computational Methodologies (e.g., Machine Learning, Artificial Intelligence in Chemical Research)

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex chemical datasets to identify patterns that are not apparent through traditional analysis. longdom.orgharvard.edu These advanced computational methods are increasingly applied to the study of enzyme inhibitors, including those derived from this compound. nih.gov

Machine learning encompasses a variety of algorithms capable of learning from data to make predictions. nih.gov In the context of QSAR, ML algorithms can create highly accurate and robust predictive models. mdpi.com For PARP inhibitors, methods like Support Vector Machines (SVM) and Deep Neural Networks (DNNs) have been used to develop QSAR models that predict inhibitory activity. nih.govnih.gov These models can handle large numbers of molecular descriptors and capture complex, non-linear relationships between structure and activity. nih.govnih.gov

The table below outlines some advanced computational methodologies and their applications in drug design relevant to this compound derivatives.

| Methodology | Algorithm Examples | Application in Chemical Research | Relevance to this compound |

| 3D-QSAR | CoMFA, CoMSIA | Generates 3D contour maps to guide structural modifications for enhanced activity. science.gov | Optimizing substitutions on the phenanthridinone core to improve PARP inhibition. umanitoba.ca |

| Machine Learning (ML) | Support Vector Machine (SVM), Random Forest (RF), Deep Neural Networks (DNN) | Builds highly accurate predictive models for biological activity, toxicity, and pharmacokinetics. nih.govnih.gov | Predicting the PARP-1 inhibitory potency of new derivatives; identifying key structural features for activity. nih.govnih.gov |

| Artificial Intelligence (AI) | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | De novo design of novel molecules with specific desired properties; optimization of synthetic routes. longdom.orgnih.gov | Designing novel, potent, and selective PARP inhibitors based on the this compound scaffold. |

This table summarizes advanced computational methods and their general applications in the field.

Biological Activity and Molecular Mechanisms of 6 Morphanthridinone Analogs

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro pharmacological profiling of 6-morphanthridinone analogs has been a subject of scientific inquiry to determine their potential as therapeutic agents. These studies often involve assessing the compounds' effects on various cell lines and are crucial for the early stages of drug discovery and lead optimization. drugtargetreview.comnih.govresearchgate.net

A range of cellular assays are employed to evaluate the biological activity of these compounds. For instance, the MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is commonly used to measure cell proliferation and cytotoxicity. mdpi.com In one study, the cytotoxic activities of phenanthridine (B189435) derivatives were evaluated against five human cancer cell lines: MCF-7 (breast cancer), PC3 (prostate cancer), Hela (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). frontiersin.org The results indicated that some of these compounds exhibited potent cytotoxicity against all tested cell lines. frontiersin.org

To investigate the effects of these analogs on cell migration, wound healing and transwell migration assays are utilized. mdpi.com For example, a study on a specific benzo nih.govnih.govoxepino[3,2-b]pyridine derivative, MPOBA, demonstrated its ability to inhibit the migration of canine mammary cancer cell lines in a concentration-dependent manner. mdpi.com

Furthermore, flow cytometry analysis using Annexin V-FITC is employed to detect apoptosis (programmed cell death) induced by these compounds. mdpi.comfrontiersin.org Studies have shown that certain this compound analogs can induce both early and late-stage apoptosis in cancer cells. For instance, (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) was found to significantly increase early and late apoptosis in leukemia cells. mdpi.com

The table below summarizes the in vitro activities of selected this compound analogs and related compounds from various studies.

| Compound/Analog | Cell Line(s) | Assay Type | Observed Effect | Reference |

| Phenanthridine derivative 8a | MCF-7, PC3, Hela, A549, HepG2 | MTT Assay | Potent cytotoxicity, particularly against MCF-7 cells (IC50 = 0.28 µM). frontiersin.org | frontiersin.org |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) | K562 (leukemia) | Annexin V-FITC | Induction of early (25.8%) and late (29%) apoptosis. mdpi.com | mdpi.com |

| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) | K562 (leukemia) | Annexin V-FITC | Induction of apoptosis. mdpi.com | mdpi.com |

| MPOBA (a BZOP derivative) | REM134, CMGT071020 (canine mammary cancer) | MTT, Wound Healing, Transwell Migration | Concentration- and time-dependent reduction in cell proliferation and migration. mdpi.com | mdpi.com |

| Celastrol (B190767) derivative 2f | HOS (osteosarcoma) | Antiproliferative Assay | Potent inhibitory potential with an IC50 value of 0.82 µM. nih.gov | nih.gov |

| HMNE3 (bis-fluoroquinolone chalcone-like derivative) | 6 different cancer cell lines | MTT Assay | Significant inhibition of proliferation in a time- and dose-dependent manner. nih.gov | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound analogs exert their biological effects is critical for their development as therapeutic agents. Research has focused on their interactions with key cellular components and pathways.

Interaction with DNA and Nucleic Acids

The planar aromatic structure of many phenanthridine derivatives, a core scaffold related to this compound, allows them to directly interact with DNA. frontiersin.org This interaction can lead to DNA damage and subsequently trigger cellular responses like cell cycle arrest and apoptosis. frontiersin.org While some nucleoside analogs inhibit DNA synthesis, there isn't always a direct correlation between the inhibition of DNA polymerases and the inhibition of mitochondrial DNA synthesis in cell cultures. nih.gov The inhibition of the nicking step of topoisomerase I and II activities by certain nucleotide analogues suggests a mechanism that could contribute to their cytotoxicity. nih.gov

Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases)

Enzyme inhibition is a key mechanism of action for many anticancer compounds. nih.gov

Topoisomerases: These enzymes are essential for DNA replication and cell proliferation. nih.gov Certain phenanthridine derivatives have been shown to inhibit the activity of both DNA topoisomerase I and II. frontiersin.org For instance, compound 8a, a potent cytotoxic agent, was identified as an inhibitor of both these enzymes. frontiersin.org Staurosporine, another kinase inhibitor, has been found to inhibit topoisomerase II by blocking the transfer of phosphodiester bonds from DNA to the active tyrosine site. nih.gov

Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a major strategy in cancer therapy. nih.gov Some compounds have been designed to dually target both tyrosine kinases and topoisomerase II. nih.gov For example, the novel bis-fluoroquinolone chalcone-like derivative, HMNE3, was found to inhibit both tyrosine kinase and topoisomerase II activity in human pancreatic cancer cells. nih.gov

Receptor Binding and Modulation (e.g., NMDA receptor, other neurotransmitter systems)

This compound analogs have also been investigated for their effects on neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. cnrs.frfrontiersin.org Its dysregulation is implicated in various neurological disorders. cnrs.fr

Some conformationally restricted analogs of certain antidepressants have been identified as potent noncompetitive NMDA receptor antagonists. researchgate.net For these antagonists, the presence of an aromatic moiety is essential for binding to the NMDA receptor. researchgate.net NMDA receptor antagonists can be classified into different categories based on their mechanism of action, including competitive antagonists, glycine (B1666218) antagonists, non-competitive antagonists, and uncompetitive channel blockers. wikipedia.org The trafficking and synaptic targeting of NMDA receptors are complex processes involving numerous proteins that are critical for normal glutamatergic neurotransmission. nih.gov

Disruption of Cellular Processes (e.g., proliferation, replication)

A primary outcome of the molecular interactions of this compound analogs is the disruption of fundamental cellular processes.

Proliferation: Many analogs exhibit potent antiproliferative activity against a variety of cancer cell lines. frontiersin.orgnih.govsioc-journal.cn This inhibition of proliferation is often dose- and time-dependent. nih.gov For instance, celastrol derivatives have shown enhanced in vitro anticancer activity compared to the parent compound. nih.gov

Replication: By interfering with DNA and essential enzymes like topoisomerases, these compounds can effectively disrupt cancer cell replication. frontiersin.orgnih.gov This can lead to cell cycle arrest, preventing cells from proceeding through the division process. frontiersin.org One study found that a specific phenanthridine derivative could arrest the cell cycle in the S phase in MCF-7 cells. frontiersin.org

Modulation of Signaling Pathways

The biological effects of this compound analogs are often mediated through the modulation of intracellular signaling pathways.

Apoptosis Pathways: Several analogs have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, the phenanthridine derivative 8a was found to induce apoptosis in MCF-7 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. frontiersin.org Similarly, a study on (E)-6-Amino-SPD in leukemic cells showed increased expression of caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com In contrast, (E)-6-Morpholino-SPD appeared to induce apoptosis through a different mechanism, possibly involving the downregulation of miR-21. mdpi.com

Other Signaling Pathways: Research has also pointed to the involvement of other pathways. For instance, some purine (B94841) derivatives were observed to increase the expression of Akt and CA IX genes, suggesting an activation of the Akt/HIF pathway. mdpi.com The modulation of signaling pathways is a complex process, and further investigation is often needed to fully elucidate the exact mechanisms. mdpi.com

Chromatin Remodeling and Gene Regulation

The regulation of gene expression is a fundamental cellular process, and the structural organization of DNA into chromatin plays a pivotal role. longdom.org Chromatin is a dynamic complex of DNA and proteins, primarily histones, that packages the genome within the nucleus. longdom.orgnih.gov The accessibility of DNA to the transcriptional machinery is modulated through a process known as chromatin remodeling. longdom.org This process involves alterations to chromatin structure, which can expose or conceal specific DNA regions, thereby controlling gene activation and repression. longdom.org ATP-dependent chromatin remodeling complexes are key enzymatic players that utilize the energy from ATP hydrolysis to modify DNA-histone interactions. nih.gov

Various chemical modifications of histones are integral to chromatin remodeling. longdom.org For instance, acetylation of histones can loosen the interaction between DNA and nucleosomes, making the chromatin more accessible to transcription factors and promoting gene activation. cytoskeleton.com The regulation of chromatin accessibility is crucial for maintaining stable patterns of gene expression that define specialized cell types. cytoskeleton.com In addition to histone modifications, DNA methylation is another epigenetic marker, with methylation often representing closed and inaccessible chromatin. cytoskeleton.com

The dysregulation of chromatin remodeling processes has been implicated in a variety of diseases, including cancer and neurological disorders, by causing aberrant gene expression. longdom.org The SWI/SNF chromatin remodeling complexes, for example, have been shown to influence the selection of alternative transcription start sites, which affects both the level of gene expression and the formation of different transcript isoforms. febscongress.org Furthermore, there is evidence of crosstalk between chromatin remodeling machinery, mRNA methylation, and spliceosome activity in regulating gene expression. febscongress.org The study of chromatin remodeling is therefore a critical area of research for understanding both normal cellular function and disease pathogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.netdrugdesign.org SAR analyses involve systematically modifying the molecular structure of a compound and assessing how these changes affect its biological properties. drugdesign.org This iterative process aims to identify the key structural features responsible for the desired activity and to guide the design of more potent and specific analogs. drugdesign.orgnih.gov

The primary goal of SAR studies is to convert structure-activity data into meaningful relationships that can inform the design of new compounds. drugdesign.org This involves altering a reference compound by adding, removing, or replacing specific molecular fragments and then evaluating the impact on its biological activity. drugdesign.org If a modification leads to a loss of activity, the original functional group is considered essential for binding to the target. drugdesign.org Conversely, if the activity remains unchanged, the group is deemed non-essential. drugdesign.org

For example, the presence of a carbonyl group in thiazolidine-diones suggests a potential hydrogen bond interaction with the receptor site. drugdesign.org Similarly, the N-H group in imidazoles and oxazoles may also form hydrogen bonds. drugdesign.org Understanding such interactions is crucial for designing molecules with improved affinity and specificity for their biological targets.

Modifications to the core scaffold of a molecule can have a significant impact on its biological activity. SAR studies have shown that even subtle changes to the central ring system can alter the compound's properties. For instance, in a series of bnorcholesteryl and benzimidazole (B57391) derivatives, replacing a benzimidazole ring with a benzothiazole (B30560) ring resulted in decreased inhibitory effects. researchgate.net

The electronic and steric effects of substituents play a crucial role in determining the reactivity and biological activity of a molecule. libretexts.orgrsc.org The electronic effect refers to the influence of a substituent on the electron density distribution within the molecule, which can occur through inductive or resonance effects. libretexts.org Activating groups increase the electron density of an aromatic ring, making it more reactive towards electrophiles, while deactivating groups withdraw electron density, slowing down the reaction. libretexts.org

For example, in a series of benzimidazole derivatives, electron-withdrawing groups were found to decrease cytotoxicity, whereas electron-donating groups had minimal influence. researchgate.net In another study, the catalytic activity of an iron(III) porphyrin catalyst was shown to be tunable by the electronic and steric effects of the porphyrin substituent. rsc.org While an increase in the electron-withdrawing effect initially enhanced the reaction rate, an excessive effect led to a decrease in catalytic activity by altering the rate-limiting step of the reaction. rsc.org

Steric effects, which arise from the spatial arrangement of atoms, can also significantly impact activity. libretexts.org As the size of a substituent increases, it can hinder the approach of a reactant to the reaction site, a phenomenon known as steric hindrance. libretexts.org This can affect the regioselectivity of a reaction, as seen in the electrophilic substitution of substituted benzene (B151609) rings, where attack at the sterically hindered ortho position becomes less favorable with larger substituents. libretexts.org

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecificity, meaning they will interact differently with different stereoisomers of a drug.

For instance, the anti-proliferative activity of 2-(3β′-Acetoxy-5β′-hydroxy-6′-B-norcholesteryl)benzimidazole was highlighted, indicating the importance of the specific stereochemical configuration for its biological function. researchgate.net The precise spatial orientation of functional groups is critical for optimal binding to the target, and even minor changes in stereochemistry can lead to a significant loss of activity. Therefore, controlling the absolute stereochemistry is a critical aspect of drug design and optimization.

Role of Substituent Electronic and Steric Effects

Target Identification and Validation Methodologies

Identifying the molecular target of a bioactive compound is a crucial step in drug discovery and chemical genetics. researchgate.net Phenotypic screening can identify compounds with a desired biological effect, but determining their direct molecular target(s) can be challenging. researchgate.net A variety of methods have been developed to address this, broadly categorized as chemical probe-based, label-free, and indirect methods. drughunter.com

Chemical probe-based methods often involve modifying the compound of interest to create a "chemical probe" that can be used to isolate its binding partners. drughunter.com Common techniques include:

Affinity-based chemoproteomics : This method, also known as affinity chromatography or "pulldown," uses a ligand immobilized on a solid support to "fish out" its protein targets from a cell lysate. drughunter.com Non-specific binders are washed away, and the remaining proteins are identified, often by mass spectrometry. drughunter.com

Photoaffinity labeling : This technique employs a photoreactive group on the probe that, upon light activation, forms a covalent bond with the target protein, facilitating its identification. researchgate.net

Label-free methods offer an alternative by not requiring modification of the compound. drughunter.com These include:

Cellular Thermal Shift Assay (CETSA®) : This approach measures the change in the thermal stability of proteins upon ligand binding. drughunter.com

Drug Affinity Responsive Target Stability (DARTS) : This method assesses the stabilization of a target protein against protease degradation upon binding to a small molecule. nih.gov

Indirect methods for target identification include:

Genomic and Chemogenomic Profiling : These approaches analyze changes in gene expression or the fitness of a library of mutants in the presence of the compound to infer its target. nih.gov

Computational Approaches : These methods predict potential drug-target interactions based on the chemical structure of the drug, the properties of known targets, or by analyzing large-scale biological networks. nih.govplos.orgnih.gov Machine learning and deep learning algorithms are increasingly being used to build predictive models from heterogeneous data sources, including chemical, genomic, and phenotypic information. nih.gov

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological effect. Target validation can involve techniques such as gene editing (e.g., CRISPR/Cas9) to knock out or modify the target gene and observe the phenotypic consequences. nih.gov

Affinity-Based Pull-Down Assays

Affinity-based pull-down assays are a classic and powerful in vitro technique used to isolate and identify proteins that physically interact with a small molecule. ontosight.ainih.gov This method relies on using a modified version of the compound of interest, the "bait," to capture its binding partners, the "prey," from a complex biological sample like a cell lysate. ontosight.aiontosight.ai

The process begins by chemically modifying the this compound analog with an affinity tag, such as biotin (B1667282). This modification must be carefully designed to ensure it does not interfere with the compound's binding to its target. The tagged analog is then immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with a protein that has a high affinity for the tag (e.g., streptavidin for a biotin tag). ncats.io This complex is incubated with a cell lysate. Proteins that bind to the this compound analog are "pulled down" and retained on the support, while non-binding proteins are washed away. Finally, the captured proteins are eluted and identified using techniques like mass spectrometry.

For a hypothetical this compound analog designed as an anti-cancer agent, a pull-down assay using a cancer cell line lysate could identify known targets of the broader phenanthridinone class, such as PARP-1, thereby confirming a conserved mechanism of action. medchemexpress.comscbt.com

Table 1: Key Components and Steps in an Affinity-Based Pull-Down Assay

| Component/Step | Description | Purpose |

|---|---|---|

| Bait | A this compound analog tagged with an affinity handle (e.g., biotin). | To selectively bind to target proteins. |

| Solid Support | Beads (e.g., streptavidin-coated agarose) that bind the affinity tag. | To immobilize the bait and facilitate separation. |

| Prey | A complex protein mixture, such as a cell lysate. | To provide a source of potential interacting proteins. |

| Incubation | The immobilized bait is mixed with the cell lysate. | To allow for the formation of bait-prey complexes. |

| Washing | The support is washed with buffer to remove non-specific binders. | To increase the purity of the identified proteins. |

| Elution | The bound proteins are released from the support. | To collect the specific interactors for analysis. |

| Identification | Eluted proteins are identified, typically by mass spectrometry. | To determine the identity of the target proteins. |

Label-Free Approaches (e.g., Drug Affinity Responsive Target Stability (DARTS), Proteome-wide Thermal Stability Profiling)

A significant drawback of affinity-based methods is that the required chemical modification of the small molecule can alter its binding properties. acs.org Label-free approaches circumvent this issue by using the native, unmodified compound, detecting interactions based on the physical changes they induce in the target protein. ontosight.aiscbt.com

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. scbt.comnih.gov In a typical DARTS experiment, aliquots of a cell lysate are treated with the this compound analog or a vehicle control. A protease, such as pronase, is then added to both samples for a limited time to digest the proteins. nih.gov The resulting protein fragments are separated by SDS-PAGE. Proteins that are stabilized by binding to the analog will be protected from digestion and will appear as more prominent bands compared to the control. Mass spectrometry is then used to identify the protected protein. nih.gov This method is particularly advantageous as it can be performed with the original, unmodified compound in complex protein mixtures. scbt.com

Proteome-wide Thermal Stability Profiling

Proteome-wide thermal stability profiling, which includes the Cellular Thermal Shift Assay (CETSA), operates on a similar principle of ligand-induced stabilization. researchgate.netmdpi.com This technique exploits the fact that proteins denature and aggregate when heated. Ligand binding typically increases the thermal stability of a target protein, raising its melting temperature (Tm).

In this approach, cells or cell lysates are treated with the this compound analog and then heated across a range of temperatures. After heating, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of each protein remaining in the soluble fraction at each temperature is then quantified across the entire proteome using mass spectrometry. researchgate.net A target protein will show a characteristic shift in its melting curve to a higher temperature in the presence of the stabilizing analog. This allows for the unbiased identification of targets in a native cellular context.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a broad field that leverages chemical tools to study protein function in complex biological systems, with a primary goal of unbiased target discovery. It encompasses many of the techniques mentioned, including affinity-based and label-free methods, to map the interaction landscape of a small molecule on a proteome-wide scale. This is crucial for compounds like this compound analogs, as the parent phenanthridinone scaffold can be promiscuous, interacting with multiple targets. brynmawr.edu

Unbiased approaches are essential for not only identifying the primary target responsible for the desired therapeutic effect but also for uncovering off-targets that could lead to side effects or provide opportunities for drug repositioning. By providing a global view of a compound's interactions, chemical proteomics helps to build a comprehensive understanding of its mechanism of action and polypharmacology.

Table 2: Comparison of Unbiased Target Identification Strategies

| Technique | Principle | Label Required? | Key Advantage | Key Limitation |

|---|---|---|---|---|